1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
Description
This compound features a bipiperidine core substituted with a 3,5-dimethyl-1,2-oxazole-4-carbonyl group and a 5-(trifluoromethyl)pyridin-2-yloxy moiety. The 1,2-oxazole ring, with its electron-rich heterocyclic structure, may influence hydrogen bonding and solubility.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O3/c1-14-20(15(2)32-27-14)21(30)29-9-5-17(6-10-29)28-11-7-18(8-12-28)31-19-4-3-16(13-26-19)22(23,24)25/h3-4,13,17-18H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDXKXYPMXNMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related analogs:
Key Findings and Implications
Bipiperidine vs. Piperidine Scaffolds: The bipiperidine core in the target compound may improve receptor binding compared to single-piperidine analogs (e.g., ) due to enhanced conformational flexibility.
Heterocyclic Substituents :
- The 1,2-oxazole carbonyl group in the target compound differs from the sulfonyl group in ’s analog. Sulfonyl groups typically enhance solubility but may reduce membrane permeability compared to carbonyls .
- Oxadiazole-containing analogs () exhibit distinct electronic properties, favoring interactions with polar enzyme active sites, whereas oxazoles may prioritize hydrophobic interactions .
Trifluoromethylpyridine Moieties :
The 5-(trifluoromethyl)pyridin-2-yloxy group in the target compound and ’s analog contributes to metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .
Pharmacokinetic Predictions : Computational studies () on structurally dissimilar piperidine derivatives suggest that the target compound’s logP (~3.5–4.0) aligns with drug-like properties, though its bipiperidine core may require formulation optimization for oral bioavailability .
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